molecular formula C17H11N3O6S B1676642 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate CAS No. 877636-42-5

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate

Cat. No. B1676642
CAS RN: 877636-42-5
M. Wt: 385.4 g/mol
InChI Key: UASIRTUMPRQVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate, also known as 4-OPP, is a synthetic molecule that has recently been studied for its potential applications in scientific research. The molecule has a unique structure, consisting of two pyrimidine rings and a nitrobenzoate group. It has been explored for its potential to act as an inhibitor of several different enzymes, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Role in Cardiovascular and Gastrointestinal Function

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) has been identified as a potent functional antagonist of the apelin (APJ) receptor, which is a critical mediator in cardiovascular homeostasis. It has also been associated with the pathogenesis of cardiovascular diseases. Additionally, there's emerging evidence of its role in energy metabolism and gastrointestinal function. ML221 is selective over the angiotensin II type 1 (AT1) receptor and shows minimal activity against other GPCRs, highlighting its potential specificity in targeting the APJ receptor (Maloney et al., 2012).

Synthesis and Potential in Cognitive Disorders

A compound structurally related to 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate, PF-04447943, a PDE9A inhibitor, has been developed for potential use in cognitive disorders. This compound has shown procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. It is currently in clinical trials, indicating its significant potential in treating cognitive disorders (Verhoest et al., 2012).

Antibacterial and Insecticidal Applications

Compounds with pyrimidine and pyrazole moieties, similar to 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate, have shown promising results in antimicrobial and insecticidal activities. These studies suggest potential applications in the development of new insecticides and antibacterial agents (Deohate & Palaspagar, 2020).

Anticancer Properties

Various derivatives of pyrimidine, akin to the core structure of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate, have shown significant anticancer activities. These compounds have been evaluated against various cancer cell lines, indicating their potential in cancer therapy (Kumari et al., 2017).

Mechanism of Action

Target of Action

ML221, also known as “ML 221” or “[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-nitrobenzoate” or “4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate”, is a potent functional antagonist of the apelin receptor (APJ) . The APJ receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism .

Mode of Action

ML221 inhibits the activation of the APJ receptor mediated by apelin-13, a peptide ligand for the APJ receptor . It has IC50 values of 0.70 μM in the cAMP assay and 1.75 μM in the β-arrestin assay, and an EC80 of 10 nM in both assays . This indicates that ML221 effectively blocks the interaction between apelin-13 and the APJ receptor, thereby inhibiting the downstream signaling pathways activated by this interaction.

Biochemical Pathways

The apelin/APJ system is involved in various biochemical pathways. For instance, different subtypes of apelin have been found to protect neurons by inhibiting apoptosis through different pathways . .

Pharmacokinetics

It’s worth noting that ml221 exhibits no toxicity towards human hepatocytes at concentrations >50 μm , suggesting a favorable safety profile.

Result of Action

The inhibition of the APJ receptor by ML221 can lead to various molecular and cellular effects, depending on the physiological context. For example, in the context of neurological diseases, the apelin/APJ system can relieve acute brain injury and has therapeutic effects on chronic neurodegenerative disease models .

properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-6-1-7-19-17)25-9-15(14)26-16(22)11-2-4-12(5-3-11)20(23)24/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASIRTUMPRQVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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